molecular formula C18H36O B1194764 1,2-Epoxyoctadecane CAS No. 7390-81-0

1,2-Epoxyoctadecane

Cat. No.: B1194764
CAS No.: 7390-81-0
M. Wt: 268.5 g/mol
InChI Key: QBJWYMFTMJFGOL-UHFFFAOYSA-N
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Description

It is a white waxy solid or chunky solid that is insoluble in water and sensitive to moisture . This compound is part of the epoxide family, characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms.

Preparation Methods

Chemical Reactions Analysis

1,2-Epoxyoctadecane undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2-Epoxyoctadecane has a wide range of scientific research applications, including:

Comparison with Similar Compounds

1,2-Epoxyoctadecane can be compared with other similar epoxide compounds, such as:

    1,2-Epoxydodecane: Similar in structure but with a shorter carbon chain.

    1,2-Epoxytetradecane: Also similar but with a different carbon chain length.

    1,2-Epoxyoctane: A smaller epoxide with a shorter carbon chain.

The uniqueness of this compound lies in its longer carbon chain, which can influence its physical properties and reactivity compared to shorter-chain epoxides .

Properties

IUPAC Name

2-hexadecyloxirane
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InChI

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19-18/h18H,2-17H2,1H3
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InChI Key

QBJWYMFTMJFGOL-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCC1CO1
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Molecular Formula

C18H36O
Record name 1,2-EPOXYOCTADECANE
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DSSTOX Substance ID

DTXSID4025246
Record name 1,2-Epoxyoctadecane
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Molecular Weight

268.5 g/mol
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Physical Description

1,2-epoxyoctadecane appears as white waxy or chunky solid. (NTP, 1992), White solid; mp = 26 deg C; [CAMEO] White solid; mp = 30-35 deg C; [Alfa Aesar MSDS]
Record name 1,2-EPOXYOCTADECANE
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Boiling Point

279 °F at 0.5 mmHg (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
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Density

0.83 at 68 °F (NTP, 1992) - Less dense than water; will float
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CAS No.

7390-81-0
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Record name Oxirane, 2-hexadecyl-
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Record name Hexadecyloxirane
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Melting Point

79 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

Thereafter, 1,2-epoxyoctadecane (385 parts) is added to the vessel with stirring and heating at 125° C. to 135° C. continued for another three hours or until at least 95% of the 1,2-epoxyoctadecane has reacted. The resulting product is treated with magnesium silicate (5% by weight) and water (1% by weight), heated at 120° C. for two hours, and filtered to remove residual potassium catalyst. Residual volatiles are removed by steam vacuum distillation (200°-205° C., 10 mm Hg vacuum, 3 parts water per part alkoxylated alcohol) to yield an alkoxylated alcohol containing an average of about 5 equivalents of reacted propylene oxide and 3 equivalents of reacted 1,2-epoxyoctadecane per equivalent of glycerin.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 1,2-Epoxyoctadecane in the provided research papers?

A1: In the context of these research papers, this compound is primarily used as a chemical modifier or cross-linking agent to create stationary phases for reversed-phase high-performance liquid chromatography (RP-HPLC) [, ] and solid-phase extraction (SPE) [].

Q2: How does this compound contribute to the properties of these stationary phases?

A2: this compound reacts with hydroxyl or amine groups present on the surface of materials like porous nanodiamond/polymer shells [] or continuous beds []. This reaction introduces a hydrophobic C18 alkyl chain, making the surface suitable for reversed-phase chromatography, which separates analytes based on their hydrophobicity.

Q3: Has this compound been explored in other applications besides chromatography?

A3: Yes, one study investigated the use of this compound in microparticle dispensers for the controlled release of insect pheromones []. It was combined with a model pheromone (disparlure) to study the release characteristics of the system.

Q4: What properties of this compound make it suitable for controlled release applications?

A4: The study found that this compound, due to its interaction with particle surfaces and its own volatility, can influence the release rate of compounds from microparticles []. This suggests that by adjusting the formulation and properties of the particles, one could potentially control the release rate of active ingredients.

Q5: Are there any challenges associated with using this compound in controlled release systems?

A5: The research indicates that chemical interactions between the compound, the active ingredient, and the particle surface can impact release characteristics []. This highlights the need for careful formulation design to achieve desired release profiles.

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